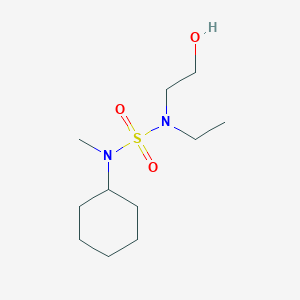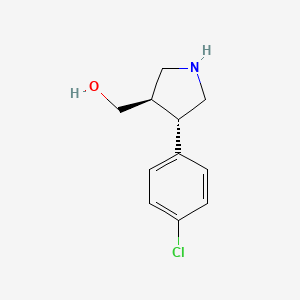![molecular formula C20H14BrN3O B14887533 3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common method includes the initial formation of the imidazo[1,2-a]pyridine core, followed by bromination and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of solvents like ethyl acetate and catalysts such as tert-butyl hydroperoxide (TBHP) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar structures but different substituents on the imidazo[1,2-a]pyridine ring.
Benzamide Derivatives: Compounds with variations in the substituents on the benzamide group.
Uniqueness
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to the presence of both the bromine atom and the imidazo[1,2-a]pyridine moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C20H14BrN3O |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
3-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H14BrN3O/c21-16-5-3-4-15(12-16)20(25)22-17-9-7-14(8-10-17)18-13-24-11-2-1-6-19(24)23-18/h1-13H,(H,22,25) |
Clave InChI |
ZJALJROLFMIZPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
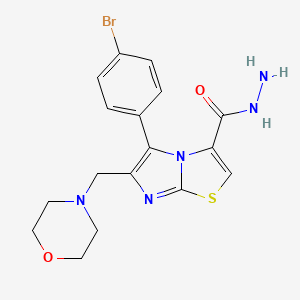
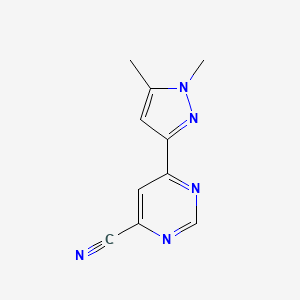

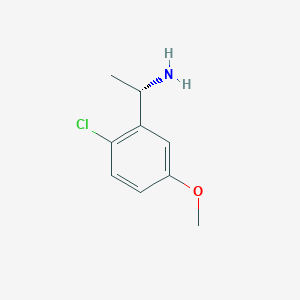
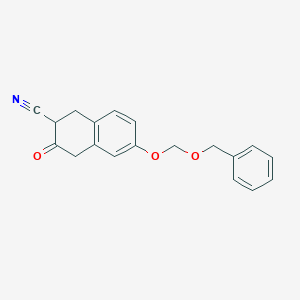
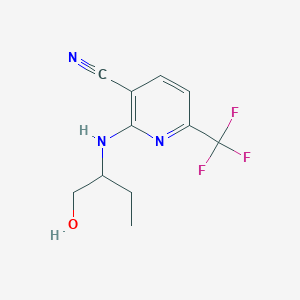
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)



